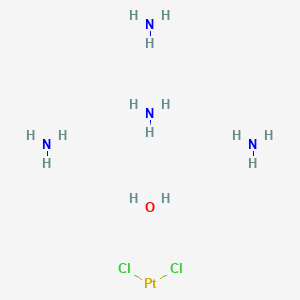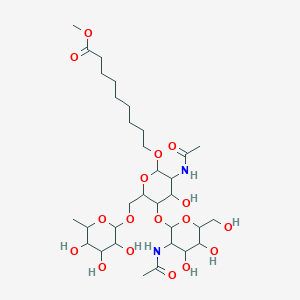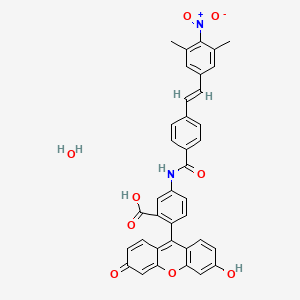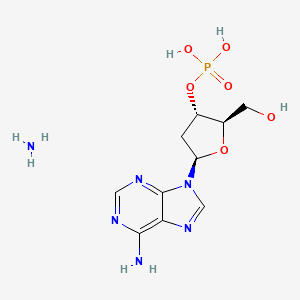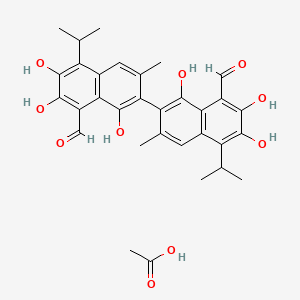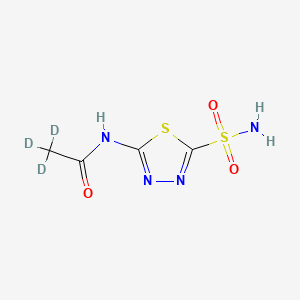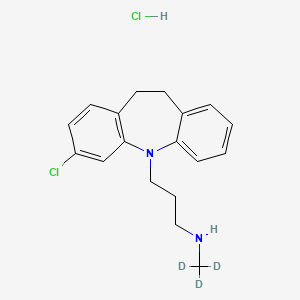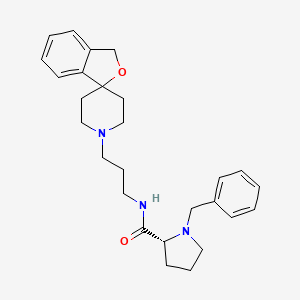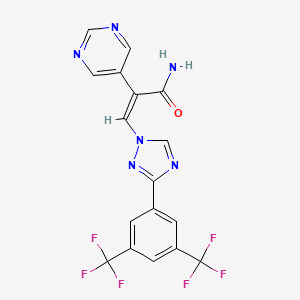
Eltanexor, (Z)-
Übersicht
Beschreibung
Eltanexor Z-isomer, also known as KPT-8602 Z-isomer, is a less active isomer of the compound KPT-8602. It is a selective inhibitor of nuclear export (SINE) that specifically blocks the interactions of exportin 1 (XPO1) with its cargo. This compound has shown different inhibitory effects on various cell lines, including Z138, MM15, and 3T3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Eltanexor Z-isomer involves the preparation of the parent compound KPT-8602, followed by isomerization to obtain the Z-isomer. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving triazole and pyrimidine derivatives .
Industrial Production Methods: Industrial production of Eltanexor Z-isomer typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography. The final product is stored as a solid at -20°C for long-term stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eltanexor Z-Isomer durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Eltanexor Z-Isomer kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden
Häufige Reagenzien und Bedingungen:
Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Eltanexor Z-Isomer hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um nukleare Exportmechanismen und die Rolle von XPO1 in verschiedenen Zellprozessen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Zelllebensfähigkeit, Apoptose und Strahlenempfindlichkeit in Glioblastom- und anderen Krebszelllinien
Medizin: Als potenzieller Wirkstoff zur Behandlung von höhergradigem myelodysplastischem Syndrom und anderen Krebsarten untersucht
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapieansätze eingesetzt, die auf nukleare Exportwege abzielen
5. Wirkmechanismus
Eltanexor Z-Isomer übt seine Wirkungen aus, indem es die Wechselwirkung von Exportin 1 (XPO1) mit seinem Ladungsstoff spezifisch hemmt. Diese Hemmung verhindert den nuklearen Export von Tumorsuppressorproteinen und anderen regulatorischen Proteinen, was zu deren Akkumulation im Zellkern führt. Diese Akkumulation induziert Apoptose und reduziert die Zelllebensfähigkeit in Krebszellen. Die Verbindung sensibilisiert Zellen auch für Radiotherapie und Chemotherapie, indem sie die Wirkungen dieser Behandlungen verstärkt .
Ähnliche Verbindungen:
Selinexor: Ein weiterer selektiver Inhibitor des nuklearen Exports mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Verdinexor: Eine verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf XPO1, die jedoch hauptsächlich in der Veterinärmedizin eingesetzt wird
Einzigartigkeit von Eltanexor Z-Isomer: Eltanexor Z-Isomer ist aufgrund seiner spezifischen isomeren Form einzigartig, die im Vergleich zu seiner Mutterverbindung KPT-8602 unterschiedliche inhibitorische Wirkungen aufweist. Diese Einzigartigkeit ermöglicht unterschiedliche Anwendungen in der Forschung und potenzielle therapeutische Anwendungen .
Wirkmechanismus
Eltanexor Z-isomer exerts its effects by specifically inhibiting the interaction of exportin 1 (XPO1) with its cargo. This inhibition prevents the nuclear export of tumor suppressor proteins and other regulatory proteins, leading to their accumulation in the nucleus. This accumulation induces apoptosis and reduces cell viability in cancer cells. The compound also sensitizes cells to radiotherapy and chemotherapy by enhancing the effects of these treatments .
Vergleich Mit ähnlichen Verbindungen
Selinexor: Another selective inhibitor of nuclear export with similar mechanisms of action but different pharmacokinetic properties.
Verdinexor: A related compound with similar inhibitory effects on XPO1 but used primarily in veterinary medicine
Uniqueness of Eltanexor Z-isomer: Eltanexor Z-isomer is unique due to its specific isomeric form, which exhibits different inhibitory effects compared to its parent compound KPT-8602. This uniqueness allows for distinct applications in research and potential therapeutic uses .
Eigenschaften
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVWVBLRIWHM-MLPAPPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C3=CN=CN=C3)\C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112738 | |
| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642300-78-4 | |
| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1642300-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eltanexor, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELTANEXOR, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T69TU098I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


